4-(Dimethylamino)-2-methylpyrimidin-5-ol
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Overview
Description
4-(Dimethylamino)-2-methylpyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methylpyrimidin-5-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidin-5-ol with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with solvents such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The scalability of the process is achieved through optimization of reaction conditions and the use of high-throughput screening techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-methylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a corresponding ketone.
Reduction: The compound can undergo reduction reactions to form amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(Dimethylamino)-2-methylpyrimidin-5-one.
Reduction: Formation of 4-(Dimethylamino)-2-methylpyrimidin-5-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-2-methylpyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-methylpyrimidin-5-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to disruptions in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic transformations.
4-(Dimethylamino)benzoic acid: Known for its use in sunscreen formulations.
4-(Dimethylamino)cinnamaldehyde: Used as a chromogenic reagent for detecting indoles.
Uniqueness
4-(Dimethylamino)-2-methylpyrimidin-5-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-(dimethylamino)-2-methylpyrimidin-5-ol |
InChI |
InChI=1S/C7H11N3O/c1-5-8-4-6(11)7(9-5)10(2)3/h4,11H,1-3H3 |
InChI Key |
AHOQCPCNYDFKIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N(C)C)O |
Origin of Product |
United States |
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